N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 6th position and a methyl group at the 4th position, along with a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.
Introduction of Fluorobenzamide Moiety: The resulting benzothiazole intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Products: Derivatives with different substituents on the benzothiazole ring.
Oxidation Products: Oxidized forms of the compound, potentially with additional functional groups.
Reduction Products: Reduced forms of the compound, potentially with fewer double bonds or different functional groups.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine: A similar compound with a glycine moiety instead of a fluorobenzamide group.
N’-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine: Another related compound with a different substituent on the benzothiazole ring.
Uniqueness
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is unique due to the presence of both a fluorobenzamide moiety and a benzothiazole ring with specific substitutions. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-8-6-10(16)7-12-13(8)18-15(21-12)19-14(20)9-2-4-11(17)5-3-9/h2-7H,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVXNQMVQUDETR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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